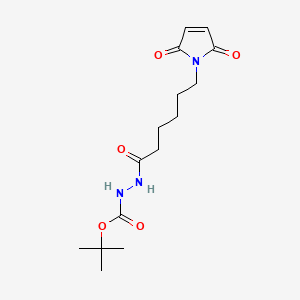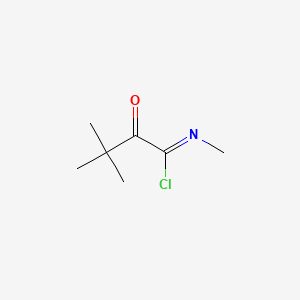
5-Fluoropyrimidine-2-carboxylic acid
Overview
Description
5-Fluoropyrimidine-2-carboxylic acid is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring.
Mechanism of Action
Target of Action
The primary target of 5-Fluoropyrimidine-2-carboxylic acid, a derivative of 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it an attractive target for anticancer drugs .
Mode of Action
This compound, like 5-FU, exerts its action by inhibiting TS . The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, preventing the conversion of deoxyuridylic acid to thymidylic acid . This inhibition disrupts DNA synthesis and leads to cell death .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of uracil to thymine in DNA synthesis . By inhibiting TS, the compound disrupts this pathway, leading to an imbalance in the nucleotide pool, which can cause DNA damage and cell death .
Pharmacokinetics
The pharmacokinetics of this compound would be similar to that of 5-FU, given their structural similarity. 5-FU is metabolized primarily by the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for converting over 85% of 5-FU to an inactive metabolite . Genetic variations in the DPYD gene, which encodes DPD, can significantly affect the metabolism of 5-FU, leading to variations in drug response and toxicity .
Result of Action
The result of the action of this compound is the disruption of DNA synthesis, leading to DNA damage and ultimately cell death . This makes it an effective agent in the treatment of various cancers.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, genetic factors such as polymorphisms in the DPYD gene can affect the metabolism of the drug and its efficacy . Additionally, factors such as the tumor microenvironment and the presence of other medications can also influence the drug’s action.
Biochemical Analysis
Biochemical Properties
5-Fluoropyrimidine-2-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of RNA and DNA substituted with fluoropyrimidines . The compound’s role in biochemical reactions is primarily due to its ability to perturb nucleic acid structure and dynamics .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . It also affects cell response to 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits RNA- and DNA-modifying enzymes . Furthermore, enzymes not previously implicated in fluoropyrimidine activity, including DNA topoisomerase 1 (Top1), were established as mediating its anti-tumor activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been associated with cardiotoxicity, which was first reported in 1969 . This cardiotoxicity is an uncommon but potentially lethal side effect .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to its active form, 5-FU, through a series of biochemical reactions . The rate-limiting enzyme in 5-FU catabolism is dihydropyrimidine dehydrogenase (DPYD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrimidine-2-carboxylic acid typically involves the fluorination of pyrimidine derivatives. One common method is the diazotization of 2-aminopyrimidine followed by fluorination using reagents such as sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs scalable and cost-effective methods. The use of continuous flow reactors for fluorination reactions has been explored to enhance efficiency and safety. Additionally, the development of catalytic processes using transition metal catalysts has been investigated to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, fluorinated derivatives, and coupled products with extended aromatic systems .
Scientific Research Applications
5-Fluoropyrimidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with nucleic acids and proteins, providing insights into molecular biology.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent with a similar mechanism of action.
5-Fluorocytosine: An antifungal agent that also targets nucleic acid synthesis.
5-Fluoropyridine-2-carboxylic acid: Another fluorinated pyrimidine derivative with distinct chemical properties
Uniqueness
5-Fluoropyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other fluorinated pyrimidines.
Properties
IUPAC Name |
5-fluoropyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHVWYOCJKRZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735178 | |
| Record name | 5-Fluoropyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-51-5 | |
| Record name | 5-Fluoropyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoropyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the stable conformations of 5-fluoropyrimidine-2-carboxylic acid and how were they determined?
A1: The study identified two stable conformations of this compound: cis and trans. These conformations were determined using Density Functional Theory (DFT) calculations with the B3LYP functional and basis sets augmented with diffuse functions []. The key structural difference between the two conformations lies in the dihedral angle formed by the C-C-O-H atoms of the carboxylic acid group. The study further investigated the vibrational characteristics (Infrared spectrum), electronic transitions (TD-DFT), and bonding interactions (NBO analysis) of both conformations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B570244.png)


![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/new.no-structure.jpg)



![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)




